molecular formula C11H13NO2 B7889713 Ethyl 3-(2-aminophenyl)acrylate CAS No. 58106-56-2

Ethyl 3-(2-aminophenyl)acrylate

Cat. No.: B7889713
CAS No.: 58106-56-2
M. Wt: 191.23 g/mol
InChI Key: ZKIDAZQBINIQSP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-aminophenyl)acrylate is a chemical compound with the molecular formula C11H13NO2. It is known for its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-aminophenyl)acrylate can be synthesized through several methods. One common method involves the Heck reaction, where 2-iodoaniline reacts with ethyl acrylate in the presence of palladium on activated carbon and triethylamine in 1,4-dioxane at 100°C for 20 hours . The reaction mixture is then purified by column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Heck reaction remains a viable method for large-scale synthesis due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-aminophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can yield different carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Ethyl 3-(2-aminophenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying various biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-aminophenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical processes. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 3-(2-aminophenyl)acrylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-aminophenyl)acrylate: This compound has a similar structure but with the amino group in a different position, leading to different chemical properties and reactivity.

    Ethyl 3-(2-aminophenyl)prop-2-enoate: Another closely related compound with slight variations in its chemical structure.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

ethyl (E)-3-(2-aminophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIDAZQBINIQSP-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(2-aminophenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2-aminophenyl)acrylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(2-aminophenyl)acrylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(2-aminophenyl)acrylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(2-aminophenyl)acrylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(2-aminophenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.